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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phytic acid and calcium content across various

maize (Zea mays L.) varieties, supported by experimental data from multiple studies.

Understanding the distribution of these compounds in different maize lines is crucial for

nutritional research, the development of biofortified crops, and for industries where the

chelating properties of phytic acid are a consideration.

Data Summary
The following table summarizes the quantitative data on phytic acid and calcium content in

different maize varieties as reported in the cited literature. Values can vary based on genetic

differences, environmental conditions, and analytical methods used.
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Maize Variety/Type
Phytic Acid
Content (mg/g)

Calcium Content
(µg/g or ppm)

Source

Conventional Maize

Non-Zinc Biofortified

Maize (Non-ZBM)
2.90 - 9.24 32.60 - 91.79 [1]

Pioneer 3522

(Control)
2.33 45.3 (mg/100g) [2]

Zinc-Biofortified Maize

(ZBM)

ZBM Varieties 6.52 - 9.24

Not significantly

different from Non-

ZBM

[1]

Low Phytic Acid (lpa)

Mutants

lpa1-1 Mutant Lower than wild type Lower than wild type [3]

lpa1-241 Mutant
~90% reduction

compared to wild type
Not specified [3]

CML150 1.7 Not specified [4]

CML176 1.8 Not specified [4]

UMI-113 2.77 Not specified [5]

UMI-300-1 3.17 Not specified [5]

UMI-467 2.52 Not specified [6]

LPA-2-395 2.73 Not specified [6]

Cultivars Under

Different Irrigation

Syngenta Inove

(100% irrigation)

Reduced with

increased irrigation
271.52 [7]
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Syngenta Dracma

(125% irrigation)

Reduced with

increased irrigation
74.17 [7]

Local and Improved

Varieties

Sammaz 14

(Improved)
Not specified 0.9 (mg/kg) [8]

The Interplay of Phytic Acid and Calcium
Bioavailability
Phytic acid, or inositol hexaphosphate (IP6), is the primary storage form of phosphorus in many

plant seeds, including maize.[9][10][11] It is a potent chelator of divalent cations such as

calcium (Ca2+), iron (Fe2+), and zinc (Zn2+), forming insoluble complexes that reduce the

bioavailability of these essential minerals for monogastric animals, including humans.[1][2][12]

This anti-nutritional property is a significant concern in populations that rely heavily on cereal-

based diets.[12] The molar ratio of phytic acid to minerals is often used to predict the inhibitory

effect on mineral absorption.[2]

Research into low phytic acid (lpa) maize mutants has shown that a reduction in phytic acid can

lead to a corresponding increase in inorganic phosphorus, which is more readily available.[3]

Furthermore, studies on lpa maize have demonstrated enhanced calcium absorption from

foods prepared with these varieties.[13] For instance, one study observed a 42.8% greater

mean calcium absorption from tortillas made with low-phytate maize compared to those made

from high-phytate maize.[13]

Experimental Protocols
The determination of phytic acid and calcium content in maize involves distinct analytical

procedures. Below are detailed methodologies synthesized from various research articles.

Determination of Phytic Acid Content
Several methods are employed for the quantification of phytic acid, including precipitation

techniques, enzymatic assays, and chromatographic methods like High-Performance Liquid

Chromatography (HPLC).[9] A common spectrophotometric method is detailed below:
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Sample Preparation: Maize kernels are dried and finely ground into a powder.

Extraction: A known weight of the maize powder is extracted with an acidic solution (e.g., 0.2

N HCl) by shaking for a specified period (e.g., 1-2 hours) at room temperature. The mixture

is then centrifuged to separate the supernatant.[4]

Colorimetric Reaction: An aliquot of the supernatant is mixed with a colorimetric reagent,

such as Wade's reagent (FeCl3 and sulfosalicylic acid).[4] Phytic acid forms a colored

complex with the iron in the reagent.

Spectrophotometry: The absorbance of the resulting solution is measured using a

spectrophotometer at a specific wavelength (e.g., 500 nm).

Quantification: The phytic acid concentration is determined by comparing the sample's

absorbance to a standard curve prepared using known concentrations of sodium phytate.[4]

Determination of Calcium Content
Atomic Absorption Spectrometry (AAS) is a widely used and reliable method for determining

the concentration of calcium and other minerals in biological samples.[2]

Sample Preparation: As with phytic acid analysis, maize kernels are dried and ground into a

fine powder.

Digestion: A weighed amount of the maize powder undergoes acid digestion to break down

the organic matrix and bring the minerals into solution. This typically involves heating the

sample with a mixture of strong acids (e.g., nitric acid and perchloric acid).

Dilution: The digested sample is cooled and diluted to a known volume with deionized water.

Atomic Absorption Spectrometry (AAS): The diluted solution is introduced into the AAS

instrument. The sample is atomized in a flame or graphite furnace, and a light beam of a

specific wavelength for calcium is passed through the atomized sample. The amount of light

absorbed is proportional to the concentration of calcium in the sample.

Quantification: The calcium concentration is calculated by comparing the absorbance of the

sample to that of standard solutions with known calcium concentrations.
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Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of phytic

acid and calcium in maize varieties.
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Caption: Workflow for Phytic Acid and Calcium Analysis in Maize.
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Logical Relationship: Phytic Acid's Impact on
Mineral Bioavailability
The diagram below illustrates the mechanism by which phytic acid affects the bioavailability of

minerals like calcium.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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